molecular formula C9H10N2 B3025514 3,6-Dimethylimidazo[1,2-A]pyridine CAS No. 78132-62-4

3,6-Dimethylimidazo[1,2-A]pyridine

Cat. No. B3025514
CAS RN: 78132-62-4
M. Wt: 146.19 g/mol
InChI Key: VVWRVGQVEMXVQB-UHFFFAOYSA-N
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Description

3,6-Dimethylimidazo[1,2-A]pyridine is a chemical compound with the CAS Number: 78132-62-4 and a molecular weight of 146.19 . It is recognized as a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .


Synthesis Analysis

Imidazopyridine is synthesized from easily available chemicals, employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A library of 3-amino-imidazo[1,2-a]-pyridines was synthesized employing microwave-assisted one-pot Ugi-type multi-component reaction .


Molecular Structure Analysis

The linear formula of 3,6-Dimethylimidazo[1,2-A]pyridine is C9H10N2 .


Chemical Reactions Analysis

The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . Recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines involve transition metal catalysis, metal-free oxidation, and photocatalysis strategies .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,6-Dimethylimidazo[1,2-A]pyridine include a molecular weight of 146.19 and a linear formula of C9H10N2 .

Scientific Research Applications

Application Summary

Imidazo[1,2-a]pyridines, including 3,6-Dimethylimidazo[1,2-A]pyridine, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Methods of Application

The methods of application include radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Results or Outcomes

The results of these methods have led to the construction of various imidazo[1,2-a]pyridine derivatives, expanding their potential applications in organic synthesis and pharmaceutical chemistry .

2. Antituberculosis Agents

Application Summary

Imidazo[1,2-a]pyridine analogues, including 3,6-Dimethylimidazo[1,2-A]pyridine, have been recognized as potential antituberculosis agents . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Methods of Application

The development of these anti-TB compounds involves various scaffold hopping strategies, structure-activity relationship studies, and mode-of-action analyses .

Results or Outcomes

The results have shown that some imidazo[1,2-a]pyridine compounds can lead to a 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of Q203, respectively, after 4 weeks of treatment .

Safety And Hazards

The safety data sheet indicates that 3,6-Dimethylimidazo[1,2-A]pyridine is a hazardous substance. It is highly flammable and harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation .

Future Directions

Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . They are valuable in the field of tuberculosis drug discovery research .

properties

IUPAC Name

3,6-dimethylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-3-4-9-10-5-8(2)11(9)6-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWRVGQVEMXVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CN=C2C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dimethylimidazo[1,2-A]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Chandra Mohan, S Nageswara Rao… - The Journal of organic …, 2013 - ACS Publications
Aqueous syntheses of methylimidazo[1,2-a]pyridines without any deliberate addition of catalyst are reported. Imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline were also obtained …
Number of citations: 147 pubs.acs.org
W Chen, Z Li - The Journal of Organic Chemistry, 2021 - ACS Publications
An efficient method for the construction of 3-methyl-2-arylimidazo[1,2-a]pyridines from the reactions of calcium carbide, 2-aminopyridines, and aromatic aldehydes is described. The …
Number of citations: 23 pubs.acs.org

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